molecular formula C22H20FNOS B2394009 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone CAS No. 2034448-06-9

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone

Cat. No. B2394009
CAS RN: 2034448-06-9
M. Wt: 365.47
InChI Key: GHZMKFSLPBPOIN-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields. The compound is a thiazepine derivative that has been synthesized using various methods.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

  • Hydrogen Bonding Between Aromatic H and F Groups: A study focused on the crystal structure of molecules similar in structure to the query compound, emphasizing the role of hydrogen bonding between aromatic hydrogen and fluorine groups. This interaction leads to a unique stripe structure with alternating R- and S-columns in the crystal, facilitated by pairs of C-H...F hydrogen bonds and π-π interactions. Such structural insights are crucial for designing materials with specific optical or electronic properties (Mohri et al., 2015).

Synthetic Cannabinoids and Pharmacology

  • Synthetic Cannabinoids in Illegal Products: Research identifying and quantifying synthetic cannabinoids and other compounds in illegal products obtained via the internet. Although not directly related to the compound , this research highlights the analytical techniques and methods used to identify complex organic molecules in forensic toxicology. Such methods could potentially be applied to study the compound of interest for its interactions with biological systems (Nakajima et al., 2011).

Anticancer Evaluation

  • Anticancer Agent Synthesis: A study on the synthesis of compounds with a naphthalen-1-yl)methanone moiety for anticancer evaluation. This research explores the reactivity of such compounds with different nucleophiles, leading to potential anticancer agents. It exemplifies how compounds with the naphthalen-1-yl)methanone group can be utilized in medicinal chemistry for therapeutic purposes (Gouhar & Raafat, 2015).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNOS/c23-20-11-4-3-9-19(20)21-12-13-24(14-15-26-21)22(25)18-10-5-7-16-6-1-2-8-17(16)18/h1-11,21H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZMKFSLPBPOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone

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